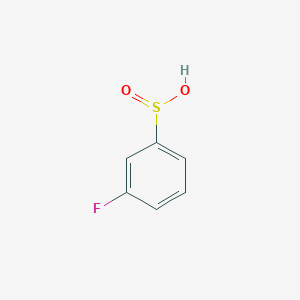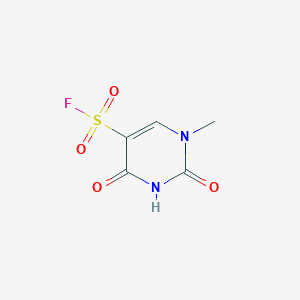![molecular formula C10H12N2O B13190349 2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
2-[4-(1-Aminoethyl)phenoxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Aminoethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C10H12N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethyl group attached to a phenoxyacetonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile typically involves the reaction of 4-(1-Aminoethyl)phenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1-Aminoethyl)phenoxy]acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxyacetonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Aminoethyl)phenoxy]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(1-Aminoethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxyacetonitrile moiety can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the nitrile group, making it less versatile in chemical reactions.
Phenoxyacetonitrile: Lacks the aminoethyl group, reducing its potential biological activity.
2-(4-Aminophenoxy)acetonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-[4-(1-Aminoethyl)phenoxy]acetonitrile is unique due to the presence of both the aminoethyl and nitrile groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-[4-(1-aminoethyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,7,12H2,1H3 |
InChI-Schlüssel |
BMMCEAKEUPJLOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)


![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)

![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)

![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

